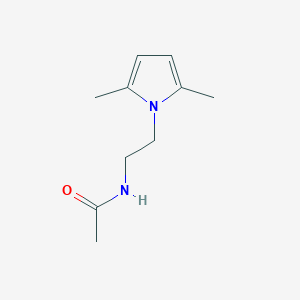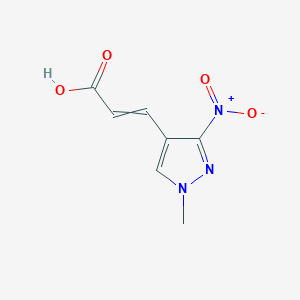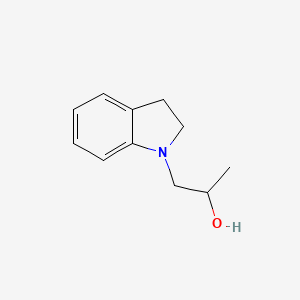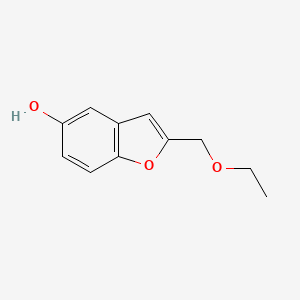![molecular formula C18H17NO4 B8605666 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid](/img/structure/B8605666.png)
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a synthetic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a carboxy group at the 3-position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced by reacting the tetrahydroquinoline with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxy group is introduced at the 3-position through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxy group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted tetrahydroquinoline derivatives.
科学研究应用
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with its target. The carboxy group at the 3-position can form hydrogen bonds with the target, enhancing the binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-benzyloxycarbonyl-3-aminopropanal
- N-benzyloxycarbonyl-2-aminoethanal
- N-benzyloxycarbonyl alaninal
Uniqueness
1-[(benzyloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxycarbonyl and carboxy groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C18H17NO4 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC 名称 |
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(21)15-10-14-8-4-5-9-16(14)19(11-15)18(22)23-12-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,20,21) |
InChI 键 |
SPYKZZYXMBPDGG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



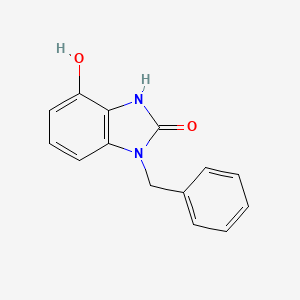
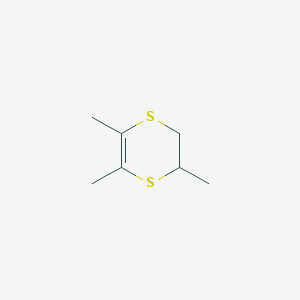
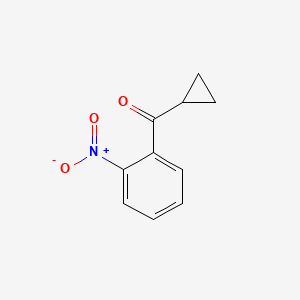


![2-Pyridinamine, 6-[(aminooxy)methyl]-](/img/structure/B8605631.png)
